5-Fluoro-2H-chromen-2-one
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Overview
Description
5-Fluoro-2H-chromen-2-one is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction uses phenols and β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction conditions often require heating to facilitate the formation of the coumarin ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
Oxidation: Formation of this compound quinones.
Reduction: Formation of 5-Fluoro-dihydro-chromen-2-one.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-Fluoro-2H-chromen-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, optical brighteners, and as a component in certain perfumes
Mechanism of Action
The mechanism of action of 5-Fluoro-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can intercalate with DNA, inhibit enzymes, and modulate signaling pathways. The fluorine atom enhances its binding affinity and specificity towards these targets, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound without the fluorine substitution.
7-Hydroxycoumarin: A hydroxylated derivative with different biological activities.
4-Methylcoumarin: A methylated derivative with distinct chemical properties.
Uniqueness
5-Fluoro-2H-chromen-2-one stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and biological activity. This fluorine substitution enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H5FO2 |
---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
5-fluorochromen-2-one |
InChI |
InChI=1S/C9H5FO2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H |
InChI Key |
YKTOYIVJFQCXRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C(=C1)F |
Origin of Product |
United States |
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